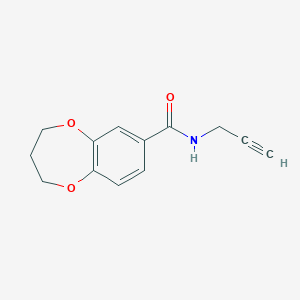![molecular formula C15H14N2O2 B7457483 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7457483.png)
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone, also known as DIPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. DIPE is a synthetic compound that belongs to the class of indole-based compounds. It has been studied extensively for its unique biochemical and physiological effects, which make it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to inhibit the activity of several enzymes, including protein kinase C, which is known to play a critical role in cell signaling and proliferation.
Biochemical and Physiological Effects
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to possess several unique biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has also been shown to inhibit the production of various inflammatory cytokines, including TNF-alpha and IL-6. Additionally, 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to inhibit the activity of various enzymes that are involved in the metabolism of drugs and other xenobiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent antitumor and anti-inflammatory activity. However, 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone also has some limitations, including its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone. One potential area of research is the development of new synthetic methods for the compound, which could improve its solubility and other properties. Additionally, further research is needed to fully understand the mechanism of action of 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone and its potential applications in medical research. Finally, studies are needed to determine the safety and toxicity of 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone in animal models and eventually in clinical trials.
Métodos De Síntesis
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone can be synthesized using a variety of methods, including the condensation reaction between indole-2-carboxylic acid and ethyl acetoacetate in the presence of a base. The compound can also be synthesized through the reaction between indole-2-carboxylic acid and 3-pyrrolin-2-one in the presence of a dehydrating agent. Several other methods have also been reported for the synthesis of 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone, including the reaction between indole-2-carboxaldehyde and ethyl acetoacetate in the presence of a base.
Aplicaciones Científicas De Investigación
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been extensively studied for its potential applications in medical research. The compound has been shown to exhibit significant antitumor activity in various cancer cell lines, including breast, lung, and colon cancer cells. 1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone has also been shown to possess potent anti-inflammatory properties, making it a promising candidate for the treatment of various inflammatory disorders.
Propiedades
IUPAC Name |
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10(18)12-8-13(16-9-12)15(19)17-7-6-11-4-2-3-5-14(11)17/h2-5,8-9,16H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZSNFHYPZFQHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2,3-dihydroindole-1-carbonyl)-1H-pyrrol-3-yl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

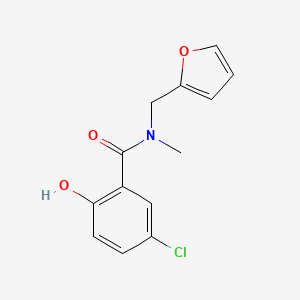
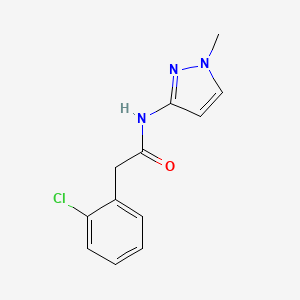
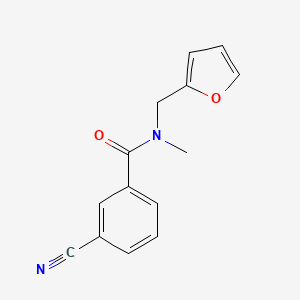
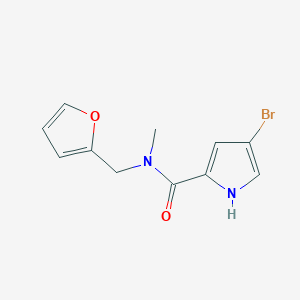
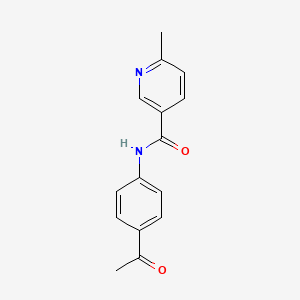
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)
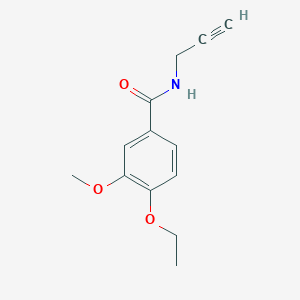
![N-[1-(2,3-dihydroindol-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7457476.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-(furan-3-yl)methanone](/img/structure/B7457491.png)
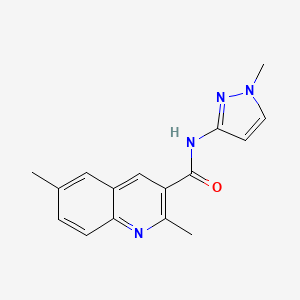
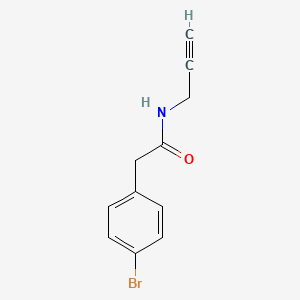
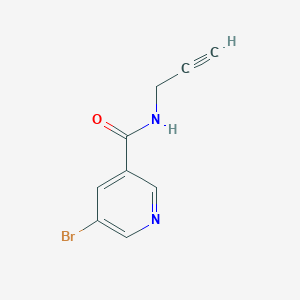
![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)
